
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial and scientific applications It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be synthesized through Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. This reaction is typically acid-catalyzed, with common catalysts including Brønsted acids bearing a sulfonic group and Lewis acids such as iron chloride . The reaction conditions often involve the use of iron-modified silica as a catalyst, which has been shown to produce the desired compound with high selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of iron chloride-modified silica catalysts. These catalysts are prepared through wet impregnation or impregnation under solvent-free conditions. The presence of water has been found to positively influence the selectivity for the desired compound .
化学反応の分析
Types of Reactions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The Prins cyclization reaction, which is used for its synthesis, is a key example of an acid-catalyzed cyclization reaction .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iron chloride, iron nitrate, and various Brønsted acids. The reaction conditions typically involve the presence of water, which has been shown to enhance the selectivity for the desired product .
Major Products Formed: The major product formed from the reactions involving this compound is the substituted tetrahydropyranol. This compound is often used in the fragrance industry due to its pleasant odor .
科学的研究の応用
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol has a wide range of scientific research applications. In chemistry, it is studied for its potential use as a building block in the synthesis of more complex molecules. In biology, it is investigated for its potential biological activities and interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. In industry, it is used in the production of fragrances and other consumer products .
作用機序
The mechanism of action of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. The specific molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through interactions with specific receptors and enzymes in the body .
類似化合物との比較
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be compared with other similar compounds, such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol and 4-butyl-2-methyltetrahydro-2H-pyran-4-ol . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for use in various applications.
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
2-butyl-2-methyloxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-3-4-6-10(2)8-9(11)5-7-12-10/h9,11H,3-8H2,1-2H3 |
InChIキー |
ZPHZRHDHNPBDOK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC(CCO1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


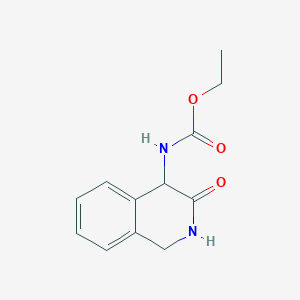
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)

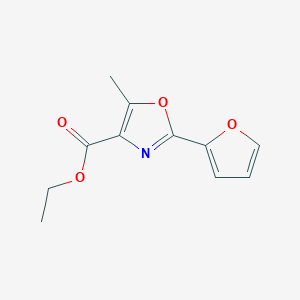

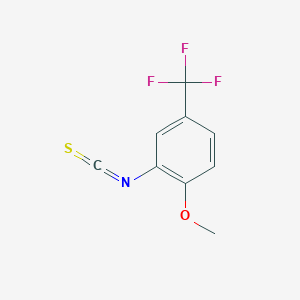
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)
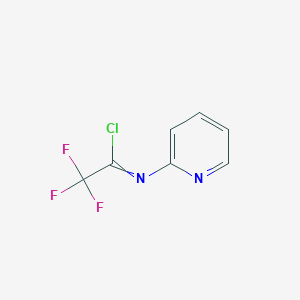
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
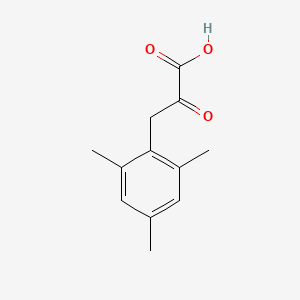
![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)

